molecular formula C11H4F6N2O2 B1444494 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid CAS No. 1379526-94-9

5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid

Cat. No.: B1444494
CAS No.: 1379526-94-9
M. Wt: 310.15 g/mol
InChI Key: DRAUWGYAQKRJFV-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid (CAS 1379526-94-9) is a high-purity (97%) chemical reagent designed for advanced research applications. This compound belongs to the 1,8-naphthyridine class of N-heterocycles, which are recognized for their diverse and potent pharmacological properties . 1,8-Naphthyridine derivatives are extensively investigated for their antimicrobial activity, serving as a core structure for developing novel therapeutic agents to combat the growing threat of drug-resistant bacteria . The structure-activity relationship (SAR) of this scaffold is well-established, with modifications at various ring positions significantly influencing its biological potency and spectrum of action . Furthermore, recent scientific studies highlight that structurally similar 1,8-naphthyridine-2-carboxamide derivatives exhibit significant anti-inflammatory effects. These compounds have been shown to attenuate inflammatory responses and cell migration in microglial cells by suppressing reactive oxygen species (ROS) generation and inhibiting the TLR4/MyD88/NF-κB signaling pathway, suggesting potential research applications in neuroinflammatory models . The presence of two trifluoromethyl groups is a critical structural feature. Electron-withdrawing substituents like trifluoromethyl groups can profoundly influence a molecule's acidity, lipophilicity, and metabolic stability, which are key parameters in drug discovery . This makes this compound a valuable building block for medicinal chemistry researchers aiming to design and synthesize new bioactive molecules for antimicrobial and anti-inflammatory research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F6N2O2/c12-10(13,14)5-3-7(11(15,16)17)19-8-4(5)1-2-6(18-8)9(20)21/h1-3H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAUWGYAQKRJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1,8-naphthyridine derivatives, including those bearing trifluoromethyl groups, generally follows a sequence involving:

  • Construction of the naphthyridine core, often via cyclization reactions such as the Friedlander synthesis or related condensation methods.
  • Introduction of trifluoromethyl groups, typically through electrophilic trifluoromethylation or via trifluoromethylated precursors.
  • Installation or transformation of functional groups like carboxylic acids at specific ring positions through directed lithiation, halogenation followed by carboxylation, or oxidation reactions.

While specific detailed protocols for 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid are sparse, analogous methodologies for 1,8-naphthyridine derivatives and trifluoromethylated heterocycles provide a strong foundation for its preparation.

Core Naphthyridine Ring Formation

The 1,8-naphthyridine scaffold is efficiently synthesized by the Friedlander reaction, which involves the condensation of 2-aminopyridine derivatives with α-methylene carbonyl compounds under catalytic conditions.

  • Ionic Liquid-Catalyzed Friedlander Reaction : Recent advances demonstrate the use of basic ionic liquids such as 1-butyl-3-methylimidazolium imidazolate ([Bmmim][Im]) as both solvent and catalyst, offering a green, solvent-free, and high-yielding approach. Typical conditions include heating reactants at 80 °C for 24 hours, with the ionic liquid recyclable up to four times without significant activity loss.

  • Reaction Conditions Summary:

Parameter Typical Condition
Reactants 2-Amino-3-pyridinecarboxaldehyde + α-methylene carbonyl compound
Catalyst/Solvent [Bmmim][Im] ionic liquid
Temperature 80 °C
Time 24 hours
Yield Up to 90%

This method provides a convenient route to 1,8-naphthyridine derivatives, which can be further functionalized.

Introduction of Trifluoromethyl Groups

Trifluoromethyl substituents at positions 5 and 7 are key for the compound’s unique properties. While direct trifluoromethylation of naphthyridine rings is challenging, common strategies include:

  • Use of Trifluoromethylated Precursors: Starting from trifluoromethyl-substituted pyridine or related building blocks that are incorporated into the naphthyridine core during cyclization.

  • Electrophilic Trifluoromethylation: Using reagents such as Togni’s reagent or Ruppert–Prakash reagent under controlled conditions to selectively introduce CF3 groups onto preformed naphthyridine rings.

  • Halogenation followed by Trifluoromethylation: Halogenated intermediates (e.g., brominated or chlorinated naphthyridines) can undergo metal-catalyzed trifluoromethylation to install CF3 groups regioselectively.

Carboxylic Acid Group Installation

The carboxylic acid at position 2 is typically introduced by:

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Friedlander Cyclization 2-Amino-3-pyridinecarboxaldehyde + trifluoromethylated ketone, [Bmmim][Im], 80 °C, 24 h Formation of 5,7-bis(trifluoromethyl)-1,8-naphthyridine core
2 Directed Lithiation/Carboxylation n-BuLi, CO2 quench Introduction of carboxylic acid at position 2
3 Purification Recrystallization or chromatography Pure this compound

Research Findings and Notes

  • The use of ionic liquids as green catalysts reduces environmental impact and improves yields in the synthesis of 1,8-naphthyridines.

  • Trifluoromethyl groups enhance lipophilicity and chemical stability, making the compound valuable in pharmaceutical and materials science applications.

  • Crystallographic studies on related 5,7-bis(trifluoromethyl)-1,8-naphthyridine derivatives reveal polymorphism and thermal phase transitions, which may influence purification and formulation strategies.

  • The compound is commercially available but sometimes discontinued, indicating synthetic complexity or limited demand.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes
Core ring synthesis Friedlander reaction with ionic liquid catalyst High yield, green chemistry approach
Trifluoromethyl group introduction Use of trifluoromethylated precursors or electrophilic trifluoromethylation Regioselective, requires careful control
Carboxylic acid installation Directed lithiation and CO2 quenching or oxidation Common methods for functionalization at position 2
Purification Recrystallization, chromatography Polymorphism may affect crystallization

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl groups or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups at the 5 or 7 positions.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    Research indicates that compounds with naphthyridine structures often exhibit antimicrobial properties. The incorporation of trifluoromethyl groups may enhance the potency against various bacterial strains due to increased membrane permeability and interaction with cellular targets .
  • Anticancer Potential :
    Naphthyridines have been explored for their anticancer activities. The structural modifications provided by the trifluoromethyl groups could lead to improved efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells . Studies are ongoing to evaluate the specific mechanisms of action.
  • Enzyme Inhibition :
    Compounds similar to this compound have been investigated as inhibitors of specific enzymes involved in metabolic pathways. This could have implications for treating metabolic disorders or diseases where enzyme regulation is crucial .

Agrochemicals

The compound's unique structure may also lend itself to applications in agrochemicals:

  • Pesticidal Activity :
    The potential use of naphthyridine derivatives as pesticides is being researched. Their ability to disrupt biological processes in pests could lead to the development of effective agricultural products that are less harmful to non-target organisms .
  • Herbicides :
    Similar compounds have shown promise as herbicides due to their ability to inhibit plant growth by targeting specific biochemical pathways. The trifluoromethyl groups may enhance selectivity and efficacy against certain weed species .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials:

  • Fluorinated Polymers :
    The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance. Fluorinated polymers are highly sought after in industries requiring durable materials .
  • Nanotechnology Applications :
    Its unique properties make it a candidate for use in nanotechnology, particularly in drug delivery systems where controlled release and targeted delivery are essential .

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist to estrogen receptor beta (ERβ), influencing gene expression and cellular processes such as proliferation and apoptosis . The compound’s fluorinated groups enhance its binding affinity and specificity for these targets, contributing to its biological effects.

Comparison with Similar Compounds

Substituted Methyl and Trifluoromethyl Derivatives

  • 2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) and 2-Amino-7-trifluoromethyl-5-methyl-1,8-naphthyridine (5b): These isomers, synthesized via polyphosphoric acid (PPA)-mediated cyclization, exhibit a 1:1 ratio in the final product mixture with a melting point of 179–181°C and 87% yield . Unlike the carboxylic acid derivative, these compounds lack the -COOH group, reducing their polarity.

Chloro and Trifluoromethyl Derivatives

  • 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine :
    This derivative (C₁₀H₃ClF₆N₂, MW: 300.591) replaces the carboxylic acid group with chlorine and adds a trifluoromethyl group at position 4. The chloro substituent increases electrophilicity, enhancing reactivity in cross-coupling reactions. Its molecular weight is lower than the carboxylic acid analog, suggesting differences in solubility and crystallinity .

Thiophene- and Triazole-Functionalized Derivatives

  • 3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]thiophenecarboxylic Acid Methyl Ester :
    This compound integrates a thiophene-carboxylic ester moiety via an ether linkage. The ester group improves membrane permeability compared to the free carboxylic acid, making it more suitable for prodrug design. Its synthesis likely involves nucleophilic substitution at the 2-position of the naphthyridine core .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Properties
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid -CF₃ (5,7), -COOH (2) C₁₂H₅F₆N₂O₂ 344.17 Solid (undisclosed) High lipophilicity, acidic character
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine -CF₃ (2,4), -Cl (7) C₁₀H₃ClF₆N₂ 300.59 Solid Electrophilic, lower polarity
2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) -CF₃ (5), -CH₃ (7), -NH₂ (2) C₁₀H₇F₃N₄ 258.19 Yellow solid Moderate solubility, basic amine

Key Research Findings and Implications

Synthetic Accessibility : Derivatives with methyl/trifluoromethyl groups (e.g., 3b/5b) are synthesized efficiently via PPA-mediated cyclization, while chloro-substituted analogs require halogenation steps .

Functional Group Impact : The carboxylic acid group in this compound enhances hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors. In contrast, chloro or ester groups prioritize reactivity or bioavailability .

Thermal Stability : The high melting point (179–181°C) of methyl/trifluoromethyl derivatives suggests robust thermal stability, advantageous for high-temperature applications .

Biological Activity

5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid is a fluorinated heterocyclic compound notable for its unique structural features, including two trifluoromethyl groups and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₄F₆N₂O₂
  • Molecular Weight : 310.15 g/mol
  • Melting Point : 171 °C (decomposes)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as an antagonist to estrogen receptor beta (ERβ), which plays a crucial role in regulating gene expression and influencing cellular processes such as proliferation and apoptosis .

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in suppressing inflammatory responses. For instance, derivatives of naphthyridine have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated cells .
  • Antioxidant Properties : The presence of trifluoromethyl groups enhances the compound's metabolic stability, potentially contributing to its antioxidant activity by reducing reactive oxygen species (ROS) generation in cells .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Inhibition of Pro-inflammatory Mediators :
    • A study highlighted that naphthyridine derivatives significantly inhibited the LPS-induced production of nitric oxide (NO), TNF-α, and IL-6 in BV2 microglial cells. The most potent inhibitor was identified as HSR2104, which shares structural similarities with this compound .
  • Cell Migration Studies :
    • The same study demonstrated that HSR2104 not only inhibited pro-inflammatory cytokine production but also reduced cell migration in response to inflammatory stimuli. This suggests a potential therapeutic role in conditions characterized by excessive inflammation .

Data Table: Biological Activity Overview

Activity TypeObservationsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntioxidantReduction of ROS generation
Cell MigrationDecreased migration in LPS-stimulated cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via hydrolysis of nitrile precursors (e.g., 1,8-naphthyridinecarbonitriles) under alkaline conditions (e.g., KOH in aqueous ethanol at reflux) . Decarboxylation reactions using catalysts like Cu bronze at elevated temperatures (e.g., 260°C) may also yield derivatives, but residual metal contamination must be addressed via recrystallization or chromatography . Purity optimization requires monitoring reaction progress via HPLC or LC-MS, with trifluoromethyl groups necessitating ¹⁹F NMR for structural confirmation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the naphthyridine core.
  • ¹⁹F NMR : Essential for verifying trifluoromethyl group integrity due to their distinct chemical shifts.
  • FT-IR : Carboxylic acid O-H stretching (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate functional groups.
  • X-ray crystallography : Resolves ambiguities in regiochemistry for derivatives .
  • Elemental analysis : Validates purity, especially when commercial sources lack analytical data .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or impurities. Researchers should:

  • Standardize assays : Use a factorial design (e.g., 2³ design) to test variables like pH, temperature, and solvent composition .
  • Control purity : Compare activity of HPLC-purified vs. crude batches to isolate impurity effects.
  • Cross-validate mechanisms : Link activity to structural analogs (e.g., TROVAFLOXACIN derivatives) to identify pharmacophores .
  • Apply theoretical frameworks : Use structure-activity relationship (SAR) models to reconcile discrepancies between in vitro and in vivo results .

Q. What strategies mitigate instability during decarboxylation or under thermal/photolytic conditions?

  • Methodological Answer :

  • Decarboxylation : Employ cyanide ion (e.g., Cu/KCN in DMSO) to lower reaction temperatures and reduce side-product formation .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Storage under inert atmospheres (N₂/Ar) at -20°C minimizes degradation.
  • Photolytic sensitivity : Use amber glassware and UV-blocking solvents (e.g., acetonitrile over DCM) during handling .

Q. How can computational modeling predict reactivity or interactions of this compound in catalytic systems?

  • Methodological Answer :

  • DFT calculations : Model electron-withdrawing effects of trifluoromethyl groups on carboxylic acid acidity (pKa prediction).
  • Molecular docking : Simulate binding to biological targets (e.g., bacterial DNA gyrase) using crystallographic data from analogs .
  • Solvent interaction studies : COSMO-RS models optimize solvent selection for reactions involving polar intermediates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental solubility values?

  • Methodological Answer :

  • Re-evaluate solvent parameters : Use Hansen solubility parameters (HSPs) to refine predictions, as trifluoromethyl groups alter polarity .
  • Experimental validation : Perform phase solubility analysis in binary solvent systems (e.g., water/ethanol gradients) .
  • Account for polymorphism : XRPD screens identify crystalline vs. amorphous forms, which significantly affect solubility .

Safety and Handling Considerations

Q. What are critical safety protocols for handling this compound in acidic or oxidizing environments?

  • Methodological Answer :

  • Acid conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄) to prevent decarboxylation or fluoromethyl group cleavage. Use pH-stable gloves (e.g., nitrile) and fume hoods .
  • Oxidizers : Store separately from peroxides or nitric acid. In case of accidental mixing, neutralize with NaHCO₃ and evacuate the area .

Regulatory and Compliance

Q. What documentation is required for ecological risk assessment of this compound?

  • Methodological Answer :

  • OECD 301/302 tests : Assess biodegradability and aquatic toxicity (e.g., Daphnia magna LC₅₀).
  • Persistency studies : Monitor hydrolysis half-lives in water at varying pH (3–9) and temperatures (10–40°C) .
  • Waste disposal : Follow EPA guidelines for halogenated carboxylic acids, including incineration with scrubbing for HF mitigation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 2
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid

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